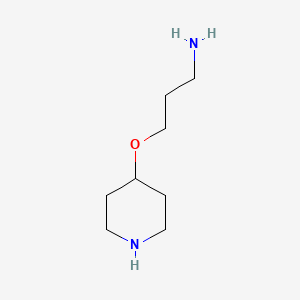
6-(Tert-butoxy)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tert-butoxy)pyridine-3-sulfonamide is a chemical compound primarily used in medicinal chemistry and pharmaceutical research as a building block for designing and synthesizing new drugs. It is known for its unique structure, which includes a tert-butoxy group attached to a pyridine ring, and a sulfonamide group at the 3-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxy)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonamide with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the tert-butoxy group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of automated reactors and advanced purification techniques ensures high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tert-butoxy)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
6-(Tert-butoxy)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Tert-butoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(Methoxy)pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of a tert-butoxy group.
6-(Ethoxy)pyridine-3-sulfonamide: Similar structure but with an ethoxy group instead of a tert-butoxy group.
6-(Propoxy)pyridine-3-sulfonamide: Similar structure but with a propoxy group instead of a tert-butoxy group.
Uniqueness
6-(Tert-butoxy)pyridine-3-sulfonamide is unique due to the presence of the tert-butoxy group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in medicinal chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C9H14N2O3S |
|---|---|
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3,(H2,10,12,13) |
Clave InChI |
CZAZUCHDZMVOTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)
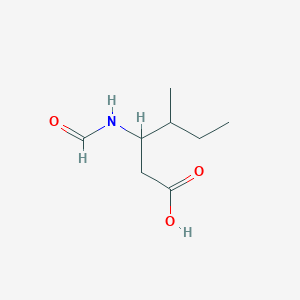
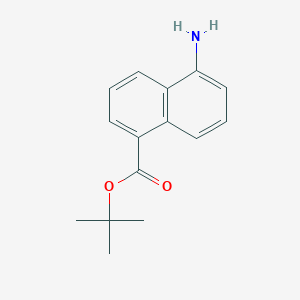
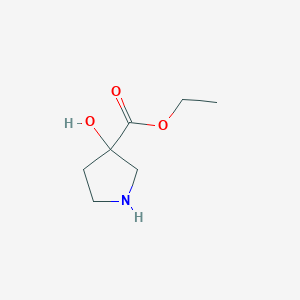


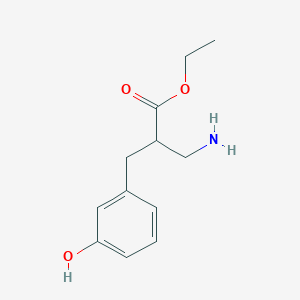
![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
